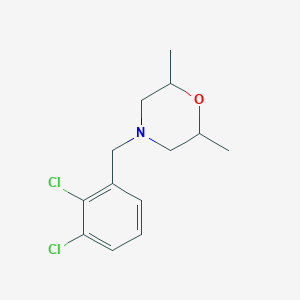
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also relatively safe for humans when used properly. In
作用機序
The mechanism of action of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. It is believed to work by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to be rapidly absorbed through the skin and to be metabolized in the liver. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have a number of effects on the nervous system, including inhibition of acetylcholinesterase and modulation of ion channels. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have some potential toxic effects, particularly at high doses.
実験室実験の利点と制限
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages for use in lab experiments. It is highly effective against a wide range of insects and can be easily applied to surfaces or skin. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively safe for humans when used properly. However, N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide does have some limitations. It can be difficult to work with in the lab due to its strong odor and potential toxicity. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can also be expensive, particularly when used on a large scale.
将来の方向性
There are a number of potential future directions for research on N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. Another area of interest is the use of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide as a pesticide in agriculture. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and potential toxic effects of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide.
合成法
The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of ethyl acetoacetate with hydrazine to form 3-ethyl-5-methylisoxazole. This is then reacted with allyl chloride to form N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is relatively simple and can be carried out on a large scale.
科学的研究の応用
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide works by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in agriculture as a pesticide. It has been shown to be effective against a range of pests, including aphids, whiteflies, and thrips.
特性
IUPAC Name |
3-ethyl-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-8-15(9-6-2)13(16)12-10(4)17-14-11(12)7-3/h5-6H,1-2,7-9H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUNYWDVSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)


![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)